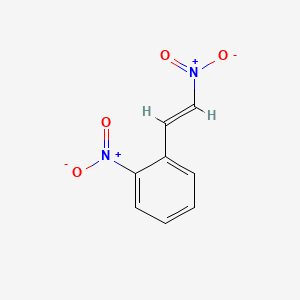

1-Nitro-2-(2-nitrovinyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIQBBVYBCGEIX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879317 | |

| Record name | 2-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-39-6, 5670-67-7 | |

| Record name | 2-Nitro-omega-nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,2-Dinitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Nitrovinylbenzene Derivatives in Chemical Research

Nitrovinylbenzene derivatives, a class of organic compounds featuring a nitrovinyl group attached to a benzene (B151609) ring, are of considerable importance in contemporary chemical research. The powerful electron-withdrawing nature of the nitro group significantly influences the electronic properties of the vinyl system, making these compounds highly reactive and versatile synthons.

This enhanced reactivity makes them excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide array of nucleophiles. Furthermore, they are potent dienophiles in Diels-Alder reactions, a cornerstone of organic synthesis for the construction of six-membered rings. smolecule.com The products of these reactions serve as precursors to a multitude of functionalities. For instance, the nitro group can be reduced to an amine, oxidized, or participate in various cycloadditions, opening pathways to complex nitrogen-containing molecules, including alkaloids and pharmaceuticals. The Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde, is a fundamental method for synthesizing the β-nitro alcohol precursors to nitroalkenes, which are then typically dehydrated to yield the final nitrovinyl compound. wikipedia.orgorganic-chemistry.org This synthetic utility underscores the foundational role of nitrovinylbenzene derivatives in the toolbox of synthetic organic chemists.

Overview of Academic Research Perspectives on 1 Nitro 2 2 Nitrovinyl Benzene

Foundational Synthetic Routes

The foundational routes to these compounds are critical for accessing a wide range of derivatives, enabling further research and application. These core methods include direct functionalization of the styrene (B11656) double bond and the construction of the nitrovinyl group via condensation chemistry.

Direct nitration of the vinyl group in styrenes presents a challenge due to potential side reactions like ring nitration or polymerization. mdpi.com However, specific reagents have been developed to selectively form β-nitrostyrenes.

One effective method involves the use of nitryl iodide (NO₂I), which can be generated in situ from silver nitrite (B80452) (AgNO₂) and iodine (I₂). wikipedia.org Nitryl iodide adds regioselectively across the styrene double bond to form an iodonitro intermediate. Subsequent treatment with a base, such as triethylamine, eliminates hydrogen iodide to yield the β-nitrostyrene. wikipedia.org This method provides good yields and is applicable to various substituted styrenes. wikipedia.org

Another convenient, one-pot procedure utilizes a combination of copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂), sodium nitrite (NaNO₂), and iodine in acetonitrile. mdpi.com This system is believed to generate a reactive nitrating species that attacks the double bond. The reaction proceeds under mild conditions at room temperature and tolerates a range of functional groups on the aromatic ring, including alkyl, alkoxy, and chloro substituents, affording the corresponding trans-β-nitrostyrenes in acceptable to good yields. mdpi.com The direct generation of the nitrostyrene (B7858105) is thought to occur via dehydro-iodination of an intermediate iodonitro compound, catalyzed by copper(I) salts formed during the reaction. mdpi.com

Aldol-type condensations are among the most fundamental and widely used methods for forming the carbon-carbon bond essential to the nitrovinyl group.

The condensation of a nitro-substituted aldehyde with a ketone is not a commonly reported primary synthetic route for preparing nitrostyrene derivatives. The more prevalent and well-documented pathway involves the reaction of an aldehyde (which may or may not be nitro-substituted) with a nitroalkane, as detailed in the Henry reaction.

The Henry reaction, or nitroaldol condensation, is a classic and versatile carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For the synthesis of nitrostyrenes, an aromatic aldehyde is condensed with nitromethane. The initial product is a β-nitro alcohol, which readily undergoes dehydration, often under the reaction conditions, to yield the corresponding β-nitrostyrene. wikipedia.orgorganic-chemistry.org

The specific synthesis of This compound is a direct application of this reaction, where 2-nitrobenzaldehyde is condensed with nitromethane. The reaction is typically carried out in a solvent like methanol, using a base such as sodium hydroxide (B78521) or ammonium (B1175870) acetate (B1210297) to catalyze the condensation. The process involves the deprotonation of nitromethane to form a nucleophilic nitronate ion, which then attacks the carbonyl carbon of 2-nitrobenzaldehyde. This is followed by dehydration to furnish the final product. wikipedia.org Yields for this specific conversion typically range from 40% to 65%.

Aldol-Type Condensation Reactions

Henry Reaction (Nitroaldol Condensation) of Nitromethane with Aldehydes

Preparation of Para-Substituted Nitrostyrenes

The Henry reaction is broadly applicable to the synthesis of various substituted nitrostyrenes. For para-substituted derivatives, the corresponding para-substituted benzaldehyde (B42025) is reacted with nitromethane. A common procedure involves refluxing the para-substituted aldehyde and nitromethane in acetic acid with ammonium acetate as the catalyst. rsc.org This method has been successfully used to prepare a variety of para-substituted β-nitrostyrenes. rsc.org

Synthesis of Ortho-Substituted 2-(2-Nitrovinyl)phenols

A notable application of the Henry reaction is the synthesis of (E)-2-(2-nitrovinyl)phenols. These compounds are prepared by the condensation of various salicylaldehydes (2-hydroxybenzaldehydes) with nitromethane. The reaction proceeds to give the target nitrostyrenes directly, demonstrating the utility of the Henry condensation even in the presence of an acidic phenolic proton. These ortho-hydroxylated nitrostyrenes serve as valuable substrates for producing other complex molecules, such as 4-nitromethylchromans.

Contemporary and Mechanistically Informed Synthetic Approaches

The synthesis of this compound and related nitrostyrenes is a significant area of research due to their utility as versatile intermediates in organic synthesis. These compounds, characterized by a nitro group attached to a vinyl substituent on a benzene (B151609) ring, serve as key building blocks for a variety of complex molecules, including pharmaceuticals and materials. Modern synthetic strategies have moved towards more efficient, selective, and mechanistically understood methods.

Decarboxylative Nitration via Specific Reagent Systems

Decarboxylative nitration has emerged as a powerful method for synthesizing β-nitrostyrenes from readily available α,β-unsaturated carboxylic acids, such as cinnamic acids. This transformation involves the replacement of a carboxylic acid group with a nitro group. Various reagent systems have been developed to facilitate this reaction, often proceeding through radical-based pathways. chemrevlett.comnih.gov

One early approach, developed in 2002, utilized nitric acid as the nitro source with azobisisobutyronitrile (AIBN) as a radical initiator. chemrevlett.com Since then, numerous metal-based and metal-free systems have been reported. For instance, ceric ammonium nitrate (B79036) (CAN) can effectively convert electron-rich cinnamic acids to the corresponding nitroolefins at room temperature. chemrevlett.comnih.gov Another strategy employs a combination of sodium nitrite (NaNO₂) and trichloroisocyanuric acid (TCICA) in DMF, a process that can be significantly accelerated using sonication. chemrevlett.com

More recent developments have focused on iron and copper-based systems. A method using iron(III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O] as both the catalyst and nitro source, with pyridine (B92270) as an additive, provides good to excellent yields of (E)-nitroolefins. organic-chemistry.org This reaction is tolerant of a wide range of functional groups on the aromatic ring of the cinnamic acid. organic-chemistry.org Similarly, a system of copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O] and chlorotrimethylsilane (B32843) (TMSCl) has proven to be an efficient combination for the ipso-nitration of cinnamic acids. chemrevlett.comnih.gov For metal-free conditions, the use of t-butyl nitrite (t-BuONO) in the presence of TEMPO offers an alternative route for the decarboxylative nitration of α,β-unsaturated carboxylic acids, exclusively yielding (E)-nitroolefins under mild conditions. rsc.org

| Reagent System | Substrate Scope | Key Features | Yields |

| Nitric Acid / AIBN | α,β-Unsaturated carboxylic acids | Radical-initiated process | Moderate |

| Ceric Ammonium Nitrate (CAN) | Electron-rich cinnamic acids | Room temperature reaction | Good |

| NaNO₂ / TCICA / DMF | α,β-Unsaturated carboxylic acids | Sonication reduces reaction time from hours to ~1.5h | Moderate to Good |

| Fe(NO₃)₃·9H₂O / Pyridine | Various aryl and heteroaryl α,β-unsaturated acids | Stereoselective for (E)-nitroolefins; economical | Moderate to Excellent (up to 95%) organic-chemistry.org |

| Cu(NO₃)₂·3H₂O / TMSCl | Electron-rich and electron-poor cinnamic acids | Mild conditions; ipso-nitration | Good to Quantitative chemrevlett.com |

| t-BuONO / TEMPO | β-Aromatic and β-heteroaromatic unsaturated carboxylic acids | Metal-free; exclusive formation of (E)-isomers | Good |

Aza-Ene Addition for the Construction of Nitrovinyl Moieties

The aza-ene reaction, and more commonly the related aza-Michael or conjugate addition, is a fundamental C-N bond-forming reaction. In the context of nitrostyrenes, this involves the addition of a nitrogen nucleophile to the electron-deficient double bond of the nitrovinyl group. organic-chemistry.orgorganic-chemistry.org This method is crucial for synthesizing β-nitroamines, which are valuable precursors for pharmaceuticals and chiral auxiliaries. organic-chemistry.org

The reaction can be catalyzed by a variety of agents, including Lewis acids, organocatalysts, and even under catalyst-free conditions in specific solvents. For example, the addition of amines to α,β-unsaturated compounds can be efficiently catalyzed by water hyacinth ash under solvent-free conditions, highlighting a green chemistry approach. researchgate.net Similarly, task-specific ionic liquids have been shown to dramatically influence the Michael addition of active methylene (B1212753) compounds and can be applied to aza-Michael additions. organic-chemistry.org

Enantioselective variants of this reaction are of particular importance. Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, have been successfully employed to catalyze the addition of nucleophiles like nitroalkanes or hydrazides to nitrostyrenes, yielding products with high enantioselectivity. organic-chemistry.orgbuchler-gmbh.com For instance, quinine-based catalysts promote the aza-Michael addition of 4-nitrobenzohydrazide (B182513) to (E)-(2-nitrovinyl)benzene, producing chiral β-nitroamine derivatives. buchler-gmbh.com These asymmetric methods provide access to optically active compounds that are otherwise difficult to synthesize. organic-chemistry.orgorganic-chemistry.org

| Catalyst Type | Nucleophile | Substrate | Key Features |

| Chiral Thiourea Organocatalyst | Nitroalkanes | N-protected imines | Bifunctional catalyst; synthesizes β-nitroamine derivatives organic-chemistry.org |

| Quinine Base | 4-Nitrobenzohydrazide | (E)-(2-nitrovinyl)benzene | Asymmetric synthesis of chiral products buchler-gmbh.com |

| Water Hyacinth Ash | Amines | α,β-Unsaturated carbonyls/nitriles | Green, solvent-free, reusable catalyst researchgate.net |

| Chiral Palladium Complex | Amines | α,β-Unsaturated amides/oxazolidinones | Catalytic enantioselective aza-Michael reaction organic-chemistry.org |

Derivatization from Halomethylcarbinol Acetates

The synthesis of nitrostyrenes can also be achieved through derivatization pathways starting from precursors like halomethylcarbinol acetates or related halo-intermediates. A notable example is the one-pot selective nitration of styrenes to β-nitrostyrenes. This process can be promoted by a copper(II)-mediated system. unirioja.es

In this method, styrene reacts with a mixture of iodine, a copper(II) source such as copper(II) tetrafluoroborate (Cu(BF₄)₂), and sodium nitrite (NaNO₂) in acetonitrile. The reaction is believed to proceed through an intermediate iodonitro compound, such as 1-iodo-2-nitro-1-phenylethane. unirioja.es This intermediate is not isolated but undergoes a subsequent dehydro-iodination, catalyzed by copper(I) salts formed in situ, to directly yield the trans-β-nitrostyrene. This approach is efficient, uses inexpensive reagents, and operates under mild, room temperature conditions. The procedure is tolerant of various functional groups on the aromatic ring of the styrene, including alkyl, alkoxy, and chloro groups, providing acceptable to good yields of the corresponding trans-β-nitrostyrenes. unirioja.es

Related strategies involve the use of Morita-Baylis-Hillman (MBH) acetates derived from β-nitrostyrenes. These nitroallylic MBH acetates are versatile building blocks that can react with nucleophiles to construct complex cyclic and spirocyclic structures. nih.gov

| Precursor | Reagents | Intermediate | Product | Key Features |

| Styrene | I₂, CuO·HBF₄, NaNO₂, MeCN | 1-Iodo-2-nitro-1-phenylethane | trans-β-Nitrostyrene | One-pot, mild conditions, inexpensive unirioja.es |

| β-Nitrostyrene derived MBH Acetate | Base, 1,3-Indanedione, Aldehyde | Michael adducts | Bis-spirocyclohexanes | Multi-component cascade reaction nih.gov |

Transition Metal-Catalyzed Syntheses of Nitrovinyl Compounds

Transition metal catalysis, particularly with palladium, offers highly efficient and versatile routes to nitrostyrenes and other nitrovinyl compounds. rsc.orgyoutube.com These methods often involve cross-coupling reactions, which allow for the precise construction of the target molecule from different fragments.

A prominent example is the palladium-catalyzed Suzuki-Miyaura coupling. This reaction can be used to couple aryl boronic acids with bromo-substituted nitro-vinyl compounds or, alternatively, β-nitrovinyl thioethers with aryl boronic acids to generate nitrostyrenes. rsc.orgyoutube.com A protocol using a palladium catalyst and copper activator facilitates the desulfinative coupling of β-nitrovinyl thioethers, providing a mild and base-free method to access a wide variety of conjugated nitro-organics. rsc.org

Palladium catalysis is also instrumental in intramolecular cyclization reactions involving nitroalkenes. For example, a palladium/phenanthroline system catalyzes the C-H amination of a thiophene (B33073) ring by an attached nitroalkene moiety, leading to the synthesis of thienopyrroles. unimi.it Rhodium-catalyzed systems have also been developed for the asymmetric conjugate addition of organoboronic acids to nitroalkenes, affording chiral products in high yields and excellent enantioselectivities. organic-chemistry.org These transition metal-catalyzed reactions are powerful tools for creating C-C and C-heteroatom bonds, enabling the synthesis of complex nitro-substituted molecules. organic-chemistry.org

| Metal Catalyst | Reaction Type | Substrates | Product | Key Features |

| Palladium | Suzuki-Miyaura Coupling | β-Nitrovinyl thioethers, Aryl boronic acids | Nitrostyrenes | Mild, base-free, desulfinative coupling rsc.org |

| Palladium | Intramolecular C-H Amination | Nitroalkenes attached to thiophene rings | Thienopyrroles | Synthesis of fused bicyclic compounds unimi.it |

| Rhodium-Diene | Asymmetric Conjugate Addition | β-Nitrostyrenes, Arylboronic acids | β,β-Diarylnitroethanes | High yields and enantioselectivities organic-chemistry.org |

Reactivity and Chemical Transformations of 1 Nitro 2 2 Nitrovinyl Benzene

Electrophilic and Nucleophilic Reaction Pathways

The electronic properties imparted by the nitro functionalities govern the compound's interactions with both electrophiles and nucleophiles, leading to predictable, yet versatile, reaction pathways.

The benzene (B151609) ring of 1-nitro-2-(2-nitrovinyl)benzene is strongly deactivated towards electrophilic aromatic substitution. youtube.com This is a direct consequence of the powerful electron-withdrawing nature of the two nitro groups. Both the nitro group directly attached to the aromatic ring and the 2-nitrovinyl substituent pull electron density away from the ring through inductive and resonance effects. youtube.com This reduction in electron density renders the aromatic system electron-poor and therefore less nucleophilic and less reactive towards electrophiles. masterorganicchemistry.com

Typically, a nitro group directs incoming electrophiles to the meta position. libretexts.orgmsu.edu However, in this compound, the strong deactivating effects of both nitro-containing substituents make electrophilic aromatic substitution reactions challenging, often requiring harsh reaction conditions to proceed. libretexts.orgmsu.edu The ortho and para positions are particularly deactivated due to the placement of a partial positive charge on these carbons through resonance, further disfavoring electrophilic attack at these sites. youtube.com

The nitrovinyl group of this compound is a highly effective Michael acceptor, readily undergoing nucleophilic additions. The potent electron-withdrawing capacity of the nitro group renders the β-carbon of the vinyl moiety significantly electrophilic and thus susceptible to attack by a diverse range of nucleophiles. smolecule.com This reactivity is a key feature in the synthetic applications of this compound.

A variety of nucleophiles, including amines and thiols, can participate in Michael additions to the nitrovinyl double bond. smolecule.com These reactions typically proceed under mild conditions, often catalyzed by a base, to yield functionalized adducts that serve as versatile intermediates for the synthesis of more complex molecules. smolecule.com

Table 1: Examples of Nucleophilic Additions to Nitrovinylbenzenes

| Nucleophile | Nitrovinyl Substrate | Product |

| Dimethyl malonate | (E)-(2-nitrovinyl)benzene | Product of conjugate addition |

| 1-Methyl-2-oxocyclopentanecarboxylate | (E)-(2-nitrovinyl)benzene | Methyl 1-(2′-nitro-1′-phenylethyl)-2-oxocyclopentane-1-carboxylate |

| Malononitrile | (E)-(2-nitrovinyl)benzene | Michael adduct |

This table is based on data from a study on enantioselective conjugate additions to nitroolefins. rsc.org

While Michael additions are more common, the nitrovinyl group can also undergo nucleophilic vinylic substitution reactions. In this type of transformation, a nucleophile attacks the β-carbon of the double bond, resulting in the displacement of the nitro group. This provides a direct pathway for the introduction of different functional groups at the vinylic position, further expanding the synthetic utility of this compound.

Reductions of the Nitro Functional Groups

The reduction of the nitro groups in this compound is a fundamental transformation that provides access to various amino derivatives, which are valuable synthetic intermediates.

The comprehensive reduction of both the aromatic and vinylic nitro groups can be accomplished using potent reducing agents. commonorganicchemistry.com Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is a common and effective method for this transformation. commonorganicchemistry.comyoutube.com Alternatively, metals like iron or zinc in an acidic medium can also be used. commonorganicchemistry.comyoutube.com This complete reduction yields 2-(2-aminoethyl)aniline, a diamine precursor for various heterocyclic compounds. smolecule.com

Achieving chemo-selective reduction of one of the two distinct nitro groups in this compound presents a synthetic challenge but offers significant advantages by allowing for stepwise functionalization. The differing electronic environments of the aromatic and vinylic nitro groups make such selectivity feasible under controlled conditions.

Generally, the vinylic nitro group is more readily reduced than its aromatic counterpart. Specific reagents, such as sodium sulfide (B99878) (Na₂S), can be employed to selectively reduce the nitroalkene functionality while leaving the aromatic nitro group intact. commonorganicchemistry.com This selective reduction has been noted as a possibility for substrates where other methods are not compatible. commonorganicchemistry.com Conversely, while more challenging, selective reduction of the aromatic nitro group in the presence of the nitrovinyl moiety can also be achieved through careful selection of reagents and reaction conditions, providing access to 1-amino-2-(2-nitrovinyl)benzene. stackexchange.com The choice of reducing agent and the relative positions of other substituents on the benzene ring can influence the outcome of these selective reductions. stackexchange.com

Table 2: Common Reagents for Nitro Group Reductions

| Reagent | Functionality Reduced | Notes |

| H₂/Pd-C | Aromatic and aliphatic nitro groups | Can also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Nitro groups | Often used when dehalogenation is a concern. commonorganicchemistry.comyoutube.com |

| Fe/Acid | Nitro groups | Mild method, tolerant of other reducible groups. commonorganicchemistry.comyoutube.com |

| Zn/Acid | Nitro groups | Mild method, tolerant of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Nitro groups | Mild method, tolerant of other reducible groups. commonorganicchemistry.com |

| Na₂S | Aromatic nitro groups | Can sometimes selectively reduce one nitro group in the presence of others; generally does not reduce aliphatic nitro groups. commonorganicchemistry.comstackexchange.com |

| LiAlH₄ | Aliphatic nitro groups | Reduces aliphatic nitro compounds to amines; aromatic nitro compounds yield azo products. commonorganicchemistry.com |

Cycloaddition Chemistry

The electron-poor nature of the nitrovinyl moiety makes this compound an excellent participant in cycloaddition reactions, where it typically acts as the electrophilic component.

The carbon-carbon double bond in this compound is highly activated towards nucleophilic attack, making it an excellent Michael acceptor. This reactivity is a cornerstone of nitroalkene chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The conjugate addition of nucleophiles to nitroalkenes is a powerful tool for constructing complex molecular frameworks. nih.govmsu.edu The presence of a second nitro group on the ortho position of the benzene ring further enhances the electrophilicity of the β-carbon of the vinyl group.

A wide array of nucleophiles can participate in Michael addition reactions with nitroalkenes. While specific studies detailing the full scope for this compound are specific, the general reactivity patterns of nitroalkenes suggest that various carbon and heteroatom nucleophiles would react efficiently. msu.educhemrxiv.org For instance, the addition of α,α-disubstituted aldehydes, cyclic enones, and nitroalkanes themselves are well-documented for similar nitrostyrene (B7858105) systems. chemrxiv.orgbuchler-gmbh.com The resulting γ-nitro compounds are valuable synthetic intermediates, which can be further transformed into γ-amino acids or 1,4-dicarbonyl compounds. chemrxiv.org

| Nucleophile Category | Example Nucleophile | Resulting Adduct Type |

| Carbonyl Compounds | 2(5H)-Furanone | γ-Nitro Furanone Derivative nih.gov |

| Cyclic Enones | 3-Methylcyclohex-2-en-1-one | Substituted γ-Nitro Ketone buchler-gmbh.com |

| Nitroalkanes | 2-Nitropropane | 1,3-Dinitro Compound msu.edu |

| Aldehydes | Isobutyraldehyde | γ-Nitro Aldehyde chemrxiv.org |

This table illustrates the types of nucleophiles that readily undergo Michael addition with nitroalkenes, a reaction for which this compound is a highly activated substrate.

[3+2] Cycloaddition, a type of 1,3-dipolar cycloaddition, is a highly efficient method for constructing five-membered heterocyclic rings. sci-rad.com In these reactions, this compound serves as the dipolarophile, reacting with a 1,3-dipole. The pronounced electron-deficient character of its double bond facilitates reactions with electron-rich dipoles. wikipedia.org

Common 1,3-dipoles used in these cycloadditions include nitrones and azomethine ylides. wikipedia.orgnih.gov The reaction of a nitrone with an alkene, such as the nitrovinyl group in the target molecule, leads to the formation of an isoxazolidine (B1194047) ring. wikipedia.orgrsc.org The regioselectivity of this cycloaddition is controlled by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. wikipedia.org For an electron-poor alkene like this compound, the reaction is typically governed by the interaction of the HOMO of the nitrone and the LUMO of the alkene. wikipedia.org Similarly, reaction with azomethine ylides, often generated in situ, can produce functionalized pyrrolidine (B122466) rings in a highly diastereoselective manner. nih.gov

| 1,3-Dipole | Heterocyclic Product |

| Nitrone | Isoxazolidine wikipedia.org |

| Azomethine Ylide | Pyrrolidine nih.gov |

| Diazomethane (B1218177) | Pyrazoline |

This table shows potential five-membered heterocyclic products from the [3+2] cycloaddition of this compound with various 1,3-dipoles.

Rearrangement and Cleavage Reactions

Beyond cycloadditions, the strained and electronically biased structure of this compound and its derivatives can lead to unique rearrangement and cleavage reactions.

Unusual rearrangement reactions involving the migration of a nitro group have been observed in systems structurally related to this compound. A notable example is the "reverse" 1,2-migration of a nitro group within an α-aryl-β-nitroethenyl moiety. researchgate.net This type of rearrangement can be driven by steric and stereoelectronic factors, particularly in reaction intermediates. For instance, studies on the reaction of a related β-aryl-α-nitroethenyl system with diazomethane led to an unexpected migration of the nitro group from the β- to the α-position of the vinyl fragment. researchgate.net This process proceeds through a proposed nitrocyclopropane (B1651597) intermediate which then isomerizes to an isoxazoline (B3343090) N-oxide, facilitating the apparent migration. researchgate.net Such rearrangements highlight the complex reactivity pathways available to these molecules under specific reaction conditions.

The carbon-nitro bond in aromatic nitro compounds can be cleaved under various conditions, with reduction being one of the most synthetically useful transformations. The nitro groups of this compound, both on the aromatic ring and the vinyl group, can be reduced to amino groups. masterorganicchemistry.com This transformation is fundamental in organic synthesis as it converts electron-withdrawing nitro groups into electron-donating amino groups, drastically altering the molecule's chemical properties. masterorganicchemistry.com

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Reduction: Employing easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

This reductive cleavage is a key step in the synthesis of various biologically active molecules and complex heterocyclic systems from nitroaromatic precursors.

Radical-Mediated Transformations

The nitroaromatic scaffold of this compound makes it a candidate for radical-mediated reactions. Nitroarenes are known to be versatile radical precursors. nih.govrsc.org They can accept an electron to form a nitroarene radical anion, a species of significant importance in numerous chemical transformations. nih.gov

This process can be initiated by a single electron transfer (SET) from various sources, including anionic organic bases. nih.govchemrxiv.org Studies using nitrobenzene (B124822) as a model have shown that bases such as lithium, sodium, and potassium bis(trimethylsilyl)amide can transfer an electron to form a stable nitrobenzenide radical ion pair. nih.govchemrxiv.org This transformation establishes nitroarenes as precursors for generating other radical species and enabling radical-based reactions under mild conditions. nih.gov The presence of two nitro groups in this compound would be expected to lower its reduction potential, making the formation of a radical anion even more favorable compared to mononitrated analogs. These radical anions can act as key intermediates in photoinduced, electrochemical, and other redox-driven organic transformations. nih.gov

Denitro-Coupling and Silylation Reactions

The vinylic nitro group in β-nitrostyrenes, such as this compound, can be replaced in denitrative coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. A particularly useful transformation is denitrative silylation, which introduces a silicon-containing moiety.

General research in the field has demonstrated a copper-catalyzed stereospecific denitro-silylation of β-nitroalkenes to synthesize vinylsilanes. rsc.org This reaction typically proceeds via a free-radical mechanism. The proposed pathway involves the generation of a silyl (B83357) radical from a silane (B1218182) precursor, which then adds to the β-position of the nitroalkene. Subsequent elimination of the nitro group yields the corresponding vinylsilane.

While specific studies on this compound are not extensively documented in this context, the general mechanism suggests its applicability. The reaction would likely proceed as depicted in the following scheme:

General Scheme for Denitro-Silylation:

The reaction conditions for such a transformation on various β-nitrostyrenes are summarized in the table below, providing a basis for its application to this compound.

Table 1: General Conditions for Copper-Catalyzed Denitro-Silylation of β-Nitrostyrenes rsc.org

| Entry | β-Nitrostyrene Substrate | Silane Reagent | Catalyst | Oxidant | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | (E)-(2-nitrovinyl)benzene | Trimethyl(phenyl)silane | Cu(OAc)2 | DTBP | Dioxane | 120 | 85 |

| 2 | 1-chloro-4-((E)-2-nitrovinyl)benzene | Triethylsilane | CuCl | DTBP | Dioxane | 120 | 78 |

Note: DTBP = Di-tert-butyl peroxide. The yields are representative for the general class of β-nitrostyrenes.

Oxidative Radical Reactions

The electron-deficient nature of this compound also makes it a suitable substrate for oxidative radical reactions. These reactions often involve the generation of a radical species that adds to the vinyl group, followed by an oxidative step to yield the final product.

Iron-catalyzed denitrative vinylation reactions of β-nitrostyrenes with cycloketoximes provide a relevant example of a radical-mediated process. rsc.org In these reactions, a radical is generated from the cycloketoxime, which then adds to the β-nitrostyrene. Subsequent elimination of the nitro group and ring-opening of the oxime leads to the formation of a new carbon-carbon bond and a cyanoalkyl alkene.

Another pertinent class of reactions involves photoredox catalysis. For instance, the denitrative acylation of β-nitrostyrenes with aldehydes under photochemical conditions proceeds via a radical mechanism where an acyl radical adds to the nitrostyrene. researchgate.net

While direct oxidative radical cyclization of this compound itself has not been extensively reported, related transformations of 2-aminostyrenes to quinolines under iron-catalyzed oxidative conditions suggest the potential for intramolecular radical reactions. nih.gov

The general principle of these oxidative radical reactions involves the addition of a radical to the electron-poor double bond of the nitrovinyl group, followed by further transformation. A hypothetical oxidative radical reaction is presented below:

General Scheme for Oxidative Radical Coupling:

The following table outlines general conditions for related oxidative radical reactions of β-nitrostyrenes, which could be adapted for this compound.

Table 2: General Conditions for Oxidative Radical Reactions of β-Nitrostyrenes mdpi.comnih.gov

| Entry | Reaction Type | Radical Source | Catalyst/Initiator | Oxidant | Solvent | Temp. (°C) |

|---|---|---|---|---|---|---|

| 1 | Denitrative Vinylation | Cyclopentanone Oxime | Fe(acac)2 / B2pin2 | - | Dioxane | 100 |

| 2 | Denitrative Acylation | Benzaldehyde (B42025) | Ru(bpy)3Cl2 (photocatalyst) | Visible Light | CH3CN | RT |

Note: B2pin2 = Bis(pinacolato)diboron. The table represents general conditions for the class of compounds.

Mechanistic Investigations into 1 Nitro 2 2 Nitrovinyl Benzene Reaction Dynamics

Mechanisms of Post-Synthetic Transformations

The reactivity of 1-nitro-2-(2-nitrovinyl)benzene is dominated by the strong electron-withdrawing nature of its two nitro groups. These groups activate the molecule for a variety of transformations, including electron transfer processes and nucleophilic additions.

The two nitro groups on this compound render the molecule highly electron-deficient, making it an excellent electron acceptor. A key mechanistic feature of its reactivity is its ability to undergo single-electron transfer (SET) to form a radical anion. nih.gov

The process can be described as: Ar(NO₂)₂ + e⁻ → [Ar(NO₂)₂]•⁻

This radical anion is a crucial intermediate in many reactions. nih.gov Its formation can be initiated by chemical reducing agents, electrochemical methods, or photochemical induction. The stability of the resulting radical anion is enhanced by the delocalization of the unpaired electron over the entire π-system, which includes the benzene (B151609) ring and both nitro groups. The biological activity of some nitroaromatic compounds is attributed to their ability to accept electrons and form these reactive radical intermediates, which can then interact with biological macromolecules or reduce molecular oxygen to generate superoxide (B77818) radicals. doubtnut.com

While specific kinetic data for substitution reactions on this compound are not extensively detailed in the available literature, the principles of nucleophilic aromatic substitution (SNAr) provide a framework for understanding its reactivity. The two nitro groups strongly activate the benzene ring towards attack by nucleophiles.

The generally accepted mechanism for SNAr reactions proceeds in two steps:

Nucleophilic Addition (Rate-Limiting Step): A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.org This step involves the disruption of the ring's aromaticity and is typically the slow, rate-determining step of the reaction. semanticscholar.org The rate of this step is highly dependent on the electrophilicity of the aromatic compound and the nucleophilicity of the attacking species.

Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group from the same carbon that was attacked.

For this compound, nucleophilic attack can occur at the vinyl group (a Michael-type addition) or on the aromatic ring. The electron-withdrawing nitro groups significantly increase the electrophilicity of the β-carbon of the nitrovinyl group, making it a prime target for nucleophiles. orgsyn.org Computational studies on analogous compounds support this, indicating a low LUMO (Lowest Unoccupied Molecular Orbital) energy at this position, which favors nucleophilic attack. orgsyn.org The rate of nucleophilic addition is enhanced by electron-withdrawing substituents, such as the nitro group, and diminished by electron-donating groups. rsc.org

The electron-deficient nature of the double bond in this compound also makes it susceptible to radical addition reactions. Nitroalkenes are known to be effective radical acceptors. While specific studies detailing a radical addition followed by denitro-elimination pathway for this compound are scarce, the general mechanism can be inferred from the known chemistry of nitro compounds.

A hypothetical pathway could involve:

Radical Addition: A radical species (R•) adds to the β-carbon of the nitrovinyl group, which is the most electrophilic position. This forms a new radical intermediate stabilized by the adjacent nitro group.

Formation of a Nitro Radical Anion: This intermediate could potentially undergo further reduction or transformation.

Denitro-Elimination: A subsequent elimination of the nitro group (as NO₂• or NO₂⁻) could occur, leading to the formation of a new double bond. This step, known as denitration, is a known transformation for some nitro-containing compounds, often driven by the formation of a more stable product.

Such pathways are significant in organic synthesis as they allow for the introduction of a functional group (the radical R) and the subsequent removal of the activating nitro group. However, for this compound specifically, this reaction sequence remains a plausible but less documented transformation compared to its participation in nucleophilic additions and cycloadditions.

Aza-Ene Addition, Imine-Enamine Tautomerization, and Subsequent Oxidation-Elimination Sequences

The reactivity of this compound is significantly influenced by the electrophilic nature of the nitrovinyl group, making it susceptible to nucleophilic attack. The interaction with amines can initiate a cascade of reactions beginning with a conjugate addition, which can be viewed as an aza-ene type reaction.

Kinetic studies on the Michael-type addition of cyclic secondary amines to β-nitrostyrenes reveal a stepwise mechanism. datapdf.com This process involves the formation of a zwitterionic intermediate, which in some cases can be relatively stable. datapdf.com For the reaction of β-nitrostyrene with piperidine, a negative enthalpy of activation was observed, which also suggests the reaction proceeds through a stable intermediate. datapdf.com

Following the initial addition of a primary amine, the resulting adduct can undergo imine-enamine tautomerization. cas.cnnih.gov This equilibrium is a nitrogen analog to the more common keto-enol tautomerism and plays a crucial role in the subsequent reaction pathways. cas.cnthieme.de The reactivity of the transient enamine tautomer often mirrors that of a stable enamine, but subtle structural differences can lead to divergent outcomes. nih.govthieme.de

The structure of the amine dictates the subsequent reaction course. Mechanistic studies show that enamines derived from secondary amines and tautomerizable imines from primary amines exhibit different chemo- and regioselectivity in oxidation reactions with reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govthieme.de Enamines lacking an N-H bond may lead to arylamines, whereas NH-containing enamines, formed via tautomerization of an imine, can favor the formation of α-amino enones. cas.cnnih.gov

In a closely related system, ortho-hydroxy-β-nitrostyrene, treatment with propylamine (B44156) leads to the expected conjugate addition product, but this is followed by a rapid C–C bond cleavage to afford the corresponding imine (salicylidene-propylamine) and nitromethane (B149229). nih.gov This unusual fragmentation highlights a potential reaction pathway for ortho-substituted nitrostyrenes.

Mechanistic Studies of Nitro Group Rearrangements

The nitro groups in this compound can undergo several mechanistically distinct transformations. A significant pathway for o-nitrostyrenes is reductive cyclization. When treated with trivalent phosphorus compounds, such as triethyl phosphite, they undergo deoxygenation to form indoles. acs.org This reaction proceeds through a nitrene intermediate which then attacks the vinyl side chain to construct the indole (B1671886) ring system.

Another potential transformation is the nitro-nitrite rearrangement (NNR). Theoretical studies using density functional theory (DFT) have investigated this rearrangement for various C-nitro compounds. researchgate.net For nitroarenes and nitroethene, the calculations suggest that the NNR barrier is significantly lower for their radical cations compared to the neutral molecules, indicating this pathway may be relevant in gas-phase or electrochemical reactions. researchgate.net

The reduction of the nitro group itself is a multi-step process that involves distinct intermediates. nih.gov The six-electron reduction to an amino group proceeds sequentially through nitroso and N-hydroxylamino species. nih.govsmolecule.com These intermediates are often highly reactive and difficult to isolate but are fundamental to the transformation. nih.gov

C-N Cleavage Mechanistic Pathways

The cleavage of the carbon-nitrogen bond is a key step in several reactions of nitrostyrenes. One of the most prominent examples is the denitrative cross-coupling reaction, which allows for the substitution of the nitro group. mdpi.com This process typically follows a radical addition-elimination mechanism. mdpi.com An in-situ generated radical adds to the β-position of the nitroalkene, forming a C-centered benzylic radical intermediate. mdpi.com This intermediate then undergoes spontaneous elimination of a nitrosyl radical (•NO₂) to yield the final substituted alkene product, representing a formal cleavage of the C-NO₂ bond. mdpi.com

A different mode of cleavage has been observed in the reaction of ortho-hydroxy-β-nitrostyrene with amines. nih.gov After the initial conjugate addition of the amine, the resulting adduct undergoes a C-C bond cleavage between the α and β carbons of the original nitrovinyl unit. nih.gov This fragmentation releases an imine and the nitromethane anion, constituting an indirect but effective cleavage pathway related to the C-N bond's influence.

General methods for C-N bond cleavage, such as the N-dealkylation of tertiary amines, can also be relevant for the products derived from this compound reactions. organic-chemistry.org

Identification and Characterization of Reaction Intermediates

The parent compound, this compound, is a nitroaromatic compound with the molecular formula C₈H₆N₂O₄. smolecule.com Its identity and purity can be confirmed through standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₄ | smolecule.com |

| Molar Mass | 194.14 g/mol | smolecule.com |

| Mass Spectrometry | Molecular ion peak at m/z 194.033 g/mol (Exact Mass) | smolecule.com |

| Melting Point | 106–108 °C |

Mechanistic studies have allowed for the identification or postulation of several key reaction intermediates involved in the transformations of this compound and related nitrostyrenes.

| Intermediate | Reaction Type | Evidence / Method of Identification |

| Zwitterionic Adduct | Michael-type / Aza-Ene Addition | Inferred from kinetic studies and negative activation enthalpy, suggesting a stable intermediate. datapdf.com |

| Imine / Enamine Tautomers | Amine Addition Product Rearrangement | Identified as key intermediates in oxidation reactions; reactivity differences and product outcomes depend on the tautomer present. cas.cnnih.govthieme.de |

| C-centered Benzylic Radical | Denitrative Cross-Coupling | Postulated as a key intermediate in the radical addition-elimination mechanism. mdpi.com |

| Nitroso and N-hydroxylamino species | Nitro Group Reduction | Well-established sequential intermediates in the multi-electron reduction of nitroarenes, though often transient. nih.govsmolecule.com |

| Nitrene | Reductive Cyclization (Indole Synthesis) | Postulated intermediate in the deoxygenation of o-nitrostyrenes by phosphites. acs.org |

The characterization of these transient species often relies on indirect evidence from kinetics, product analysis, and theoretical calculations, as their high reactivity can make direct spectroscopic observation challenging. datapdf.comresearchgate.netnih.gov

Theoretical and Computational Investigations of 1 Nitro 2 2 Nitrovinyl Benzene

Electronic Structure and Reactivity Prediction

The electronic architecture of a molecule is fundamental to its chemical character. Quantum chemical calculations map the distribution of electrons, revealing sites of high and low electron density that are key to predicting reactivity.

The benzene (B151609) ring in 1-Nitro-2-(2-nitrovinyl)benzene is substituted with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a 2-nitrovinyl group (-CH=CHNO₂). Both groups significantly influence the electronic environment of the aromatic ring through inductive and resonance effects.

Inductive Effect: Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group pulls electron density away from the benzene ring through the sigma (σ) bond framework.

Resonance Effect: The nitro group also withdraws electron density through the pi (π) system. This delocalization of electrons can be represented by resonance structures that show a positive charge developing on the aromatic ring, particularly at the ortho and para positions relative to the substituent. lasalle.eduvaia.com

The presence of two such groups greatly deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution. vaia.com Quantum chemical analyses, such as those employing Density Functional Theory (DFT), can quantify this effect by calculating the charge distribution on each atom. These calculations typically show a significant depletion of π-electron charge at the ortho and para positions. rsc.org The combined effect of an ortho-nitro group and a 2-nitrovinyl group results in a profoundly electron-deficient aromatic system.

Table 1: Electronic Effects of Substituents on the Benzene Ring

| Substituent Group | Inductive Effect | Resonance Effect | Overall Impact on Ring |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Strong Electron-Withdrawing | Strong Deactivation |

| -CH=CHNO₂ (Nitrovinyl) | Moderate Electron-Withdrawing | Strong Electron-Withdrawing | Strong Deactivation |

Computational models are instrumental in predicting how this compound will behave in various reaction conditions. Based on its electronic structure, several key reactivities can be predicted:

Electrophilic Aromatic Substitution: As established, the benzene ring is strongly deactivated, making electrophilic substitution reactions difficult. Computational studies can model the reaction intermediates for substitution at the meta-positions, which are less deactivated than the ortho and para positions, to predict the regioselectivity. nih.gov

Nucleophilic Addition: The electron-withdrawing nature of the nitro group on the vinyl substituent makes the double bond highly electrophilic. This renders the molecule susceptible to nucleophilic addition at the β-carbon of the vinyl group. This is a common reaction pathway for nitroalkenes.

Reduction Reactions: The nitro groups are prime sites for reduction. Computational models can explore the reaction pathways for the conversion of the nitro groups to amino groups using various reducing agents. These studies help in understanding the mechanism and optimizing conditions for such transformations.

The reactivity in different solvent environments can also be modeled using microsolvation approaches or implicit solvent models, which account for the influence of the solvent on reaction barriers and stability. tuwien.at

Advanced Quantum Chemical Studies (DFT and Ab Initio Methods)

For a more precise understanding, advanced computational methods like Density Functional Theory (DFT) and ab initio calculations are employed. These methods provide accurate geometric parameters, reaction energetics, and spectroscopic properties.

The three-dimensional structure of this compound, including the orientation of its substituents, is critical to its properties.

Conformational Analysis: DFT geometry optimizations can determine the most stable conformer of the molecule. These calculations explore the potential energy surface by rotating the C-N bond of the nitro group and the C-C single bond connecting the vinyl group to the ring. This helps to identify the lowest energy arrangement and the energy barriers between different conformations.

Stereochemical Assignments: The double bond of the nitrovinyl group can exist in either an (E) or (Z) configuration. Experimental ¹H NMR data, which shows vinyl proton coupling constants (J) in the range of 13–15 Hz, strongly indicates a trans or (E)-configuration. Computational calculations of the energies of both the (E) and (Z) isomers can corroborate this experimental finding, typically showing the (E)-isomer to be significantly more stable due to reduced steric hindrance.

Table 2: Computed and Experimental Stereochemical Data

| Parameter | Method | Finding | Source |

| Vinyl Stereochemistry | ¹H NMR Spectroscopy | Coupling constants (J = 13–15 Hz) indicate a trans configuration. | |

| Most Stable Isomer | DFT Energy Calculation | The (E)-isomer is computationally predicted to be lower in energy than the (Z)-isomer. | Inferred from related studies |

| Nitro Group Orientation | Gas-phase electron diffraction (on nitrobenzene) | A slight torsional angle relative to the benzene ring is observed. | nih.gov |

A primary application of advanced computational methods is the detailed study of reaction mechanisms. For a molecule like this compound, this can be applied to its synthesis or subsequent reactions.

For instance, the Henry reaction between 2-nitrobenzaldehyde (B1664092) and nitromethane (B149229) is a common route for its synthesis. DFT calculations can model this entire reaction pathway:

Reactant and Product Optimization: The geometries of the reactants (2-nitrobenzaldehyde, nitromethane) and the final product are fully optimized.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure for each step of the reaction (e.g., the initial nucleophilic attack, the dehydration step).

Energy Profile Construction: By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy (energy barrier) for each step, allowing for the determination of the rate-limiting step and providing a theoretical basis for the observed reaction outcomes. nih.gov

Computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Ab initio and DFT methods, particularly those including electron correlation like MP2 or using functionals like B3LYP, have shown good agreement with experimental ¹⁵N NMR chemical shifts for nitroaromatic compounds. nih.gov Similar calculations can be performed to predict the ¹H and ¹³C NMR spectra of this compound, which can then be compared with experimental data to confirm structural assignments.

Vibrational Spectra: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. These predicted frequencies for the characteristic nitro group stretches (~1520 cm⁻¹ for asymmetric and ~1340 cm⁻¹ for symmetric) can be compared directly to experimental IR and Raman spectra to validate the computational model and aid in the assignment of spectral bands. longdom.org

Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data

| Spectroscopic Data | Experimental Value | Computational Prediction Method | Expected Correlation |

| ¹H NMR (vinyl protons) | δ 7.8–8.2 ppm | DFT (GIAO method) | High |

| IR (Asymmetric NO₂ Stretch) | ~1520 cm⁻¹ | DFT Frequency Calculation | High (with scaling factors) |

| IR (Symmetric NO₂ Stretch) | ~1340 cm⁻¹ | DFT Frequency Calculation | High (with scaling factors) |

| ¹⁵N NMR | Not specified | DFT/MP2 | High |

Theoretical and computational chemistry offer powerful tools to investigate the properties and potential applications of molecules like this compound. These methods provide insights into electronic structure, reactivity, and interactions with biological targets, guiding further experimental research.

Molecular Docking Studies for Substrate-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. While specific docking studies on this compound are not extensively detailed in the provided literature, research on structurally related aryl-2-nitrovinyl derivatives provides significant insights into their potential substrate-receptor interactions.

Studies on substituted aryl-2-nitrovinyl derivatives have identified them as potential proteasome inhibitors. nih.gov The proteasome is a key cellular complex responsible for protein degradation, and its inhibition is a therapeutic strategy, particularly in cancer. nih.gov In this research, molecular docking was used to understand how these compounds bind to the 20S proteasome. The electronic and steric properties of the substituents on the aryl ring were found to significantly influence the interaction with the active site of the enzyme. nih.gov For instance, the presence of a methoxy (B1213986) (OMe) group at the para position of the phenyl ring was shown to increase the inhibitory potency of the derivatives. nih.gov These docking studies helped to confirm the experimental findings regarding the mode of binding. nih.gov

Similarly, molecular docking has been employed to study other nitro-containing compounds, such as nitro-substituted chalcones and benzamides, to elucidate their mechanism of action on various enzymes. For example, docking studies on nitro-substituted chalcones with cyclooxygenase (COX-1 and COX-2) and endothelial nitric oxide synthase (eNOS) enzymes have helped to correlate the position of the nitro group with their biological activities. mdpi.com In another study, the anti-inflammatory effects of nitro benzamide (B126) derivatives were rationalized through molecular docking with inducible nitric oxide synthase (iNOS), where the number and orientation of nitro groups were found to be crucial for efficient binding. researchgate.net

These studies on related compounds suggest that this compound, as a Michael acceptor, likely interacts with nucleophilic residues, such as cysteine or threonine, in the active sites of target proteins. The two electron-withdrawing nitro groups in this compound make the vinyl group highly electrophilic and susceptible to nucleophilic attack. Computational studies using Density Functional Theory (DFT) have shown that the Lowest Unoccupied Molecular Orbital (LUMO) energy is concentrated at the β-position of the nitrovinyl group, which favors such nucleophilic attacks.

Table 1: Molecular Docking Insights from Related Nitro-Compounds

| Compound Class | Target Receptor | Key Findings from Docking Studies | Reference |

| Substituted aryl-2-nitrovinyl derivatives | 20S Proteasome | Electronic and steric properties affect receptor interaction; para-substitution with OMe on the phenyl ring can increase inhibitory potency. | nih.gov |

| Nitro-substituted chalcones | COX-1, COX-2, eNOS | The position of the nitro group correlates with anti-inflammatory and vasorelaxant activities. | mdpi.com |

| Nitro benzamide derivatives | iNOS | The number and orientation of nitro groups are critical for efficient binding to the enzyme. | researchgate.net |

Development of 3D Free Energy Relationships

The development of three-dimensional (3D) quantitative structure-activity relationships (QSAR) and free energy relationships is a critical step in computational drug design. These models aim to correlate the 3D properties of a series of molecules with their biological activity, providing predictive models for designing new, more potent compounds.

Currently, specific studies detailing the development of 3D free energy relationships for this compound are not available in the public domain. Such investigations would typically involve:

Selection of a training set of molecules: A series of analogues of this compound with known biological activities against a specific target would be required.

Conformational analysis and alignment: The 3D structures of these molecules would be generated and aligned based on a common scaffold.

Calculation of molecular interaction fields (MIFs): Programs like CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) would be used to calculate steric, electrostatic, and other fields around the molecules.

Statistical analysis: Partial least squares (PLS) or other statistical methods would be used to derive a correlation between the calculated fields and the biological activities.

Model validation: The predictive power of the resulting model would be tested using a set of molecules not included in the training set.

While direct 3D-QSAR studies on this compound are yet to be published, the groundwork for such an investigation is laid by structure-activity relationship (SAR) studies on related compounds. For example, the finding that para-substitution of a methoxy group on the phenyl ring of aryl-2-nitrovinyl derivatives enhances proteasome inhibitory activity provides a crucial data point for building a 3D free energy relationship model. nih.gov Future computational work in this area would be valuable for optimizing the structure of this compound for specific therapeutic applications.

Strategic Applications of 1 Nitro 2 2 Nitrovinyl Benzene in Organic Synthesis and Materials Science Research

Fundamental Role as a Versatile Synthetic Building Block

1-Nitro-2-(2-nitrovinyl)benzene serves as a crucial starting material for the creation of more complex organic molecules. The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties and reactivity of the molecule. This characteristic makes the benzene (B151609) ring more susceptible to certain reactions and allows for the introduction of various functional groups.

The reactivity of this compound is a key aspect of its utility. The nitro groups can participate in electrophilic aromatic substitution reactions, enabling the attachment of different substituents to the benzene ring. Furthermore, these nitro groups can be reduced to amino groups, which opens up pathways for a wide range of further chemical transformations. This versatility allows for its use in cycloaddition reactions and the synthesis of heterocyclic compounds, including fused quinoline (B57606) and furan (B31954) derivatives.

The strategic placement of the nitro and vinyl groups facilitates various cyclization reactions, leading to the formation of important heterocyclic systems. Its participation in cycloaddition reactions, such as Diels-Alder reactions, is also actively explored for generating complex carbocyclic and heterocyclic frameworks.

Use as a Precursor in the Synthesis of Advanced Organic Materials

The unique electronic properties of this compound make it a valuable precursor in the development of advanced organic materials. Its structure is explored in the creation of materials like polymers and conductive materials.

Development of Materials with Tailored Optical and Electrical Characteristics

Due to its distinct electronic properties stemming from the two electron-withdrawing nitro groups, this compound is investigated for its potential in creating organic materials with specific optical and electrical functionalities. The extended conjugation between the nitro groups and the benzene ring influences how the material interacts with light and electricity, opening possibilities for applications in electronics and photonics.

Intermediate for Specialized Chemical Synthesis

This compound is a key intermediate in the synthesis of a variety of specialized chemicals, finding applications in pharmaceuticals, agrochemicals, and other fine chemical industries.

Pathways to Pharmaceutical and Agrochemical Intermediates

The structural framework of this compound is a valuable starting point for the synthesis of various pharmaceutical and agrochemical intermediates. Its derivatives are investigated for potential medicinal properties, making it a significant building block in the synthesis of new therapeutic agents. The reactivity of the nitro and vinyl groups allows for the construction of complex molecular architectures that are often found in biologically active compounds.

Synthesis of 2-Nitroso Heterocyclic Ketene (B1206846) Aminals

Research has demonstrated the use of related nitrovinylbenzenes, such as (E)-1-nitro-4-(2-nitrovinyl)-benzene, as a nitrosating agent in the synthesis of 2-nitroso heterocyclic ketene aminals. documentsdelivered.com This suggests the potential for this compound to be utilized in similar transformations, providing a pathway to this class of heterocyclic compounds. These reactions highlight the reactivity of the nitrovinyl group and its ability to participate in the formation of new nitrogen-containing rings.

Formation of Vinylsilanes via Denitro-Silylation

A copper-catalyzed stereospecific denitro-silylation of β-nitroalkenes with silanes has been developed for the synthesis of vinylsilanes. rsc.org This method presents an efficient way to produce this important class of compounds. Given that this compound contains a β-nitroalkene moiety, this methodology could potentially be applied to it, offering a route to novel vinylsilanes. This transformation would involve the replacement of the nitro group on the vinyl substituent with a silyl (B83357) group, leading to a new class of organosilicon compounds with potential applications in organic synthesis.

Preparation of 4-Nitromethylchromans through Cascade Reactions

The synthesis of chroman derivatives, a core scaffold in many biologically active molecules, can be efficiently achieved through organocatalytic cascade reactions. While direct use of this compound is not prominently documented for this specific transformation, structurally related compounds, namely (E)-2-(2-nitrovinyl)phenols, are key substrates for producing 4-nitromethylchromans. researchgate.net These reactions exemplify a powerful strategy for building molecular complexity in a single pot.

The process involves a domino Michael/hemiacetalization reaction. nih.gov In this sequence, an aldehyde reacts with the (E)-2-(2-nitrovinyl)phenol in the presence of a modularly designed organocatalyst. The reaction proceeds through an initial Michael addition of the enamine, formed from the aldehyde and the organocatalyst, to the electron-deficient nitroalkene. This is followed by an intramolecular cyclization (hemiacetalization), where the phenolic hydroxyl group attacks the aldehyde-derived carbonyl, to form the chroman ring system.

This methodology provides a highly stereoselective route to cis-3,4-disubstituted chromanes. nih.gov The resulting products can be further transformed; for instance, oxidation with pyridinium (B92312) chlorochromate (PCC) can yield the corresponding chroman-2-ones, while dehydroxylation can produce other functionalized chromanes. nih.gov

Table 1: Organocatalytic Domino Reaction for Chromane Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| (E)-2-(2-nitrovinyl)phenol | Pentanal | Modularly Designed Organocatalyst (MDO) | Chroman-2-one (after oxidation) | 87-97% | up to 99:1 | up to 99% | nih.gov |

| Substituted (E)-2-(2-nitrovinyl)phenols | Pentanal | MDO | Chroman-2-ones (after oxidation) | 65-87% | 80:20 to 95:5 | High | nih.gov |

| (E)-2-(2-nitrovinyl)phenol | 2-Methylpropanal | MDO | Chroman-2-one (after oxidation) | 69% | - | 96% | nih.gov |

This cascade approach highlights the utility of the nitrovinyl group in facilitating complex bond-forming sequences to generate valuable heterocyclic structures.

Precursors for the Synthesis of Substituted Phenethylamines

This compound serves as a valuable precursor for the synthesis of substituted phenethylamines, a class of compounds with significant scientific and medicinal relevance. researchgate.net The transformation requires the reduction of both the nitro group on the benzene ring and the nitrovinyl moiety.

One of the most effective and inexpensive routes for this conversion is the reduction of the β-nitrostyrene analogue. researchgate.net This process simultaneously reduces the carbon-carbon double bond and the nitro group of the vinyl substituent, along with the aromatic nitro group, to yield the corresponding primary amine. researchgate.netresearchgate.net

A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation is a common method. researchgate.net More recently, systems like sodium borohydride (B1222165) (NaBH₄) in combination with copper(II) chloride (CuCl₂) have been shown to be highly effective for the one-pot reduction of β-nitrostyrenes to phenethylamines. researchgate.netbeilstein-journals.org This method is often rapid, proceeding under mild conditions and providing good yields without the need for an inert atmosphere. researchgate.netbeilstein-journals.org For this compound, this reduction would result in the formation of 2-(2-aminoethyl)benzene-1-amine, a disubstituted phenethylamine (B48288) derivative.

Table 2: Reduction of β-Nitrostyrenes to Phenethylamines

| Starting Material Type | Reagent System | Key Transformations | Product Type | Yield Range | Reference |

| Substituted β-Nitrostyrenes | NaBH₄ / CuCl₂ | Reduction of C=C bond and NO₂ group | Substituted Phenethylamines | 62-83% | researchgate.net |

| Nitrobenzene (B124822) | Tin (Sn) / conc. HCl | Reduction of aromatic NO₂ group | Phenylammonium ions (then Phenylamine) | - | researchgate.net |

| This compound | Various reducing agents | Reduction of aromatic NO₂ and vinyl-NO₂ groups | 2-(2-Aminoethyl)benzene-1-amine | - |

The ability to readily convert this compound into complex amines underscores its importance as a versatile starting material in organic synthesis.

Exploitation of the Nitrovinyl Moiety for Diverse Chemical Transformations

The nitrovinyl group is a highly activated and versatile functional group that dictates much of the reactivity of this compound. The strong electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl moiety highly electrophilic and susceptible to a variety of nucleophilic attacks and cycloaddition reactions.

Michael Addition: The nitrovinyl group is an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a wide range of nucleophiles, including carbanions (like those derived from malonates and other carbonyl compounds), amines, and thiols. nih.gov This reaction is a powerful carbon-carbon or carbon-heteroatom bond-forming tool, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks. The reaction can often be promoted by organocatalysts, enabling highly enantioselective transformations. nih.gov

Cycloaddition Reactions: The electron-deficient π-system of the nitrovinyl group makes it a potent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov The presence of the ortho-nitro group on the benzene ring further enhances this reactivity, creating a strongly electron-deficient system. nih.gov Furthermore, the nitrovinyl moiety can participate in other types of cycloadditions. For example, β-nitrostyrenes have been shown to undergo intermolecular [2+2] photocycloaddition reactions with olefins when irradiated with visible light, leading to the formation of substituted cyclobutane (B1203170) rings. These cycloaddition strategies provide direct access to complex cyclic and polycyclic structures.

Reduction: As discussed previously, the nitrovinyl group can be completely reduced to an aminoethyl group. This transformation is fundamental to its use as a precursor for phenethylamines and other saturated nitrogen-containing compounds.

The diverse reactivity of the nitrovinyl moiety makes this compound a valuable and adaptable tool for synthetic chemists, enabling access to a wide array of complex molecular architectures.

Q & A

Q. What are the standard synthetic routes for preparing 1-Nitro-2-(2-nitrovinyl)benzene, and how are reaction conditions optimized?

The synthesis typically involves nitrovinyl group introduction via condensation reactions. For example, nitroarenes can react with nitroalkenes under acidic or basic conditions. Industrial methods (for analogous compounds) use continuous flow reactors to optimize temperature control and yield . Key parameters include solvent choice (e.g., ethanol or DMF), catalyst (e.g., piperidine for Michael additions), and reaction time (24–48 hours for batch processes) . Purification often involves column chromatography or recrystallization using ethanol/water mixtures .

Q. What spectroscopic techniques are employed to characterize this compound, and what key data distinguish its structure?

- NMR : NMR reveals aromatic protons (δ 7.5–8.5 ppm) and nitrovinyl protons (δ 7.0–7.5 ppm for trans-configuration). NMR shows nitro group carbons at ~140 ppm .

- IR : Strong absorption bands at ~1520 cm (asymmetric NO) and ~1350 cm (symmetric NO) confirm nitro groups .

- Mass Spectrometry : Molecular ion peak at m/z 194.14 (CHNO) with fragmentation patterns indicating nitro group loss .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Stability tests show decomposition above 150°C, with photodegradation observed under UV light. Storage recommendations include amber vials at 4°C under inert gas .

Advanced Research Questions

Q. How do electronic effects of the nitro groups influence the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

The electron-withdrawing nitro groups activate the vinyl moiety for Diels-Alder reactions, with regioselectivity dictated by frontier molecular orbital interactions. Computational studies (DFT) show a LUMO energy of −2.3 eV at the β-position of the nitrovinyl group, favoring nucleophilic attacks . Experimental data for analogous compounds demonstrate 70–85% yields in [4+2] cycloadditions with dienes .

Q. What mechanistic pathways explain the biological activity of this compound derivatives in modulating cellular signaling pathways?

Derivatives like NTS2 (structurally similar) inhibit myelopoiesis by suppressing C/EBPα transcription factor activity and phosphorylating p38MAPK, as shown in murine bone marrow assays . Structure-activity relationship (SAR) studies highlight the necessity of dual nitro groups for bioactivity, with IC values < 10 µM in leukemia cell lines .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., isomerization) .

- Chiral Catalysts : Use of (R)-BINAP or proline derivatives in asymmetric synthesis achieves >90% enantiomeric excess .

- In-line Analytics : Real-time FTIR monitoring ensures reaction progression without manual sampling .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.